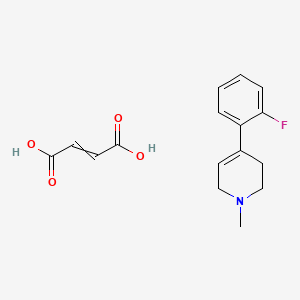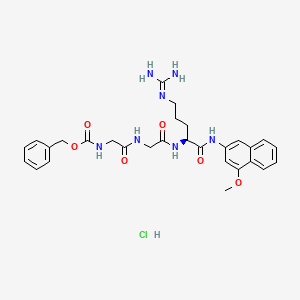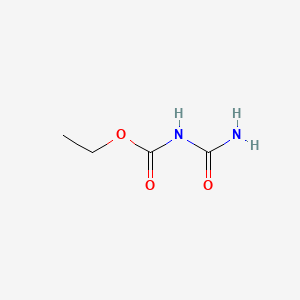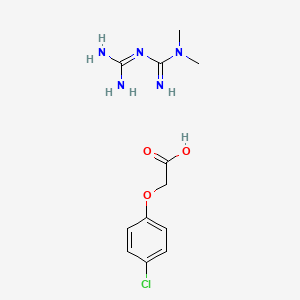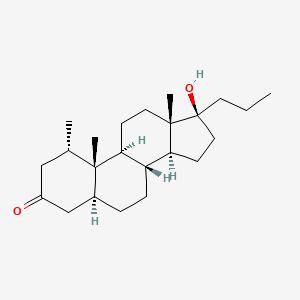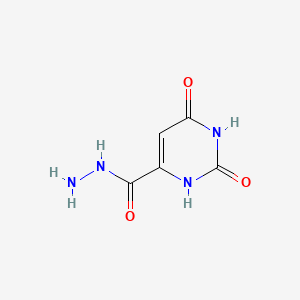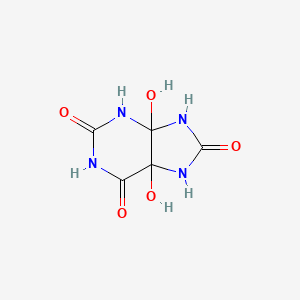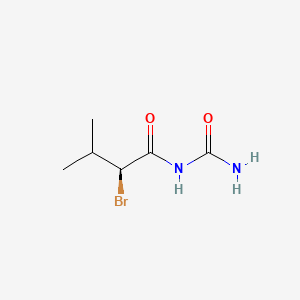
(2s)-2-Bromo-n-carbamoyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-bromisoval is a 2-bromo-N-carbamoyl-3-methylbutanamide that has S configuration. It is an enantiomer of a (R)-bromisoval.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, which showed low cytotoxicity, absence of antibacterial and anti-inflammatory activity, suggesting potential for incorporation in prodrugs (Yancheva et al., 2015).
Analytical Techniques
- Heeremans et al. (1988) demonstrated the use of fast atom bombardment and tandem mass spectrometry for distinguishing diastereomeric glutathione conjugates of α-bromoisovalerylurea (Heeremans et al., 1988).
Xanthine Oxidase Inhibitory Study
- Smelcerovic et al. (2016) assessed the inhibitory activity of noncyclic N-(α-bromoacyl)-α-amino esters against xanthine oxidase, finding no significant inhibitory effect, indicating their suitability for carrier-linked prodrug strategies (Smelcerovic et al., 2016).
Antimicrobial Properties
- Tlekhusezh et al. (1999) explored the synthesis of new carbamoyl-containing oxa(thia)zolidines and their antimicrobial properties (Tlekhusezh et al., 1999).
Ion-Exclusion and Ion-Exchange Techniques
- Powell et al. (1972) utilized ion exclusion and ion exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanamide from acetoin cyanohydrin (Powell et al., 1972).
Electrosynthesis of Oxazolidin-4-one Derivatives
- Maran et al. (1987) investigated the electrochemical reduction of α-bromoisobutyramides and their cyclocondensation with amide solvents to yield oxazolidin-4-one derivatives (Maran et al., 1987).
USDA-ARS Research on Alternatives to Methyl Bromide
- Schneider et al. (2003) discussed the USDA-ARS research on alternatives to methyl bromide, a fumigant, focusing on pre-plant and post-harvest pest and pathogen control (Schneider et al., 2003).
Propiedades
Número CAS |
27109-48-4 |
|---|---|
Fórmula molecular |
C6H11BrN2O2 |
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
(2S)-2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)/t4-/m0/s1 |
Clave InChI |
CMCCHHWTTBEZNM-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=O)N)Br |
SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
SMILES canónico |
CC(C)C(C(=O)NC(=O)N)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
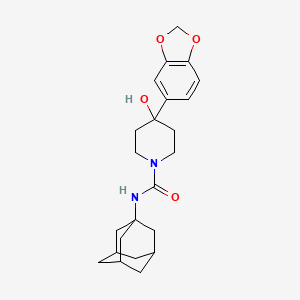
![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)

